molecular formula C20H22N2O6 B13438766 Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate

Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate

Cat. No.: B13438766
M. Wt: 386.4 g/mol
InChI Key: FQMBRRSOHCEQJV-UHFFFAOYSA-N
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Description

Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate is a structurally complex molecule featuring a dihydropyridine core substituted with hydroxy and oxo groups at positions 5 and 6, respectively. The 1-position of the dihydropyridine ring is linked to a phenyl group bearing a 2-oxopiperidin-1-yl substituent, while the 4-position is esterified with an ethyl oxoacetate moiety.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate

InChI

InChI=1S/C20H22N2O6/c1-2-28-20(27)18(25)15-10-12-22(19(26)17(15)24)14-8-6-13(7-9-14)21-11-4-3-5-16(21)23/h6-9,24H,2-5,10-12H2,1H3

InChI Key

FQMBRRSOHCEQJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=O)N(CC1)C2=CC=C(C=C2)N3CCCCC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Acylation of the Dihydropyridine Core

The compound undergoes regioselective acylation at the 5-hydroxy position of the dihydropyridine ring. In Example 1 of WO2014072884A1 , this is achieved using ethyl oxalyl chloride in dichloromethane with pyridine as a base:

text
5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone + Ethyl oxalyl chloride → Target compound

Conditions :

  • Solvent: Dichloromethane

  • Base: Pyridine (1.2 eq)

  • Temperature: 25–30°C

  • Yield: 90%

This reaction forms the oxoacetate ester, essential for downstream cyclization.

Cyclization with Hydrazine Derivatives

The oxoacetate moiety participates in cyclization with substituted hydrazines to form pyrazolo[3,4-c]pyridine scaffolds. Example 2 of WO2014072884A1 details the reaction with 4-methoxyphenyl hydrazine hydrochloride :

text
Ethyl {5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-1,2,3,6-tetrahydropyridin-4-yl}(oxo)acetate + 4-Methoxyphenyl hydrazine hydrochloride → Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Conditions :

  • Solvent: Isopropyl alcohol/water

  • Temperature: 50–55°C

  • Yield: 90%

Hydrolysis and Aminolysis

The ethyl ester group is hydrolyzed or subjected to aminolysis to produce carboxylic acid derivatives or amides. Example 3 of WO2014072884A1 demonstrates ammonia-mediated aminolysis:

text
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate + NH3 → Apixaban precursor

Conditions :

  • Solvent: Ethylene glycol

  • Temperature: 115–120°C (pressure reactor)

  • Yield: 75%

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements. Example 5 of WO2014072884A1 highlights ethanol-mediated esterification using HCl:

text
{5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-1,2,3,6-tetrahydropyridin-4-yl}(oxo)acetic acid + Ethanol/HCl → Ethyl oxoacetate derivative

Conditions :

  • Catalyst: Ethanolic HCl

  • Temperature: Reflux

  • Yield: Quantified but unspecified

Stability and Degradation

Under basic or oxidative conditions, the dihydropyridine ring undergoes decomposition, forming impurities such as:

  • Oxidative byproducts : Detected via LC-MS at RRT 0.89–1.12 .

  • Hydrolyzed derivatives : Identified in accelerated stability studies (40°C/75% RH) .

Scientific Research Applications

Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate exerts its effects involves interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Scheme 3, ):

  • Core Structure : Tetrahydropyrimidine (six-membered ring with two nitrogen atoms).
  • Substituents : Bromoethoxycarbonylphenyl at position 4, substituted phenyl groups at positions 2 and 4.
  • Synthesis : Involves Claisen condensation of ethyl acetoacetate with aldehydes, followed by cyclization using thiourea derivatives and functionalization with bromoethoxycarbonyl groups .

Ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Scheme 4, ): Core Structure: Tetrahydropyrimidine. Substituents: Nitrooxyethoxycarbonylphenyl at position 3. Synthesis: Similar to Scheme 3 but introduces nitrooxy groups via AgNO₃-mediated reactions .

Dihydropyridine Derivatives with Aryl and Ester Substituents (): Core Structure: Dihydropyridine (partially unsaturated six-membered ring with one nitrogen). Substituents: Aryl groups at position 4 and ester moieties. Synthesis: Multi-step reactions involving Knoevenagel condensation and cyclization .

Physicochemical Properties

  • Solubility : The target compound’s ester and hydroxy groups likely enhance aqueous solubility relative to tetrahydropyrimidine derivatives, which possess bulkier substituents (e.g., bromoethoxy).

Biological Activity

Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate, also known by its CAS number 1609409-53-1, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.

PropertyValue
Molecular Formula C18H18N2O6
Molecular Weight 358.34 g/mol
IUPAC Name This compound
InChI Key PKFOLIMPGJZOSP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Dihydropyridine Core : Using Hantzsch dihydropyridine synthesis through the condensation of an aldehyde, β-keto ester, and an amine.
  • Introduction of the Piperidinyl Group : Achieved via nucleophilic substitution reactions.
  • Oxidation and Hydroxylation : Adding hydroxyl groups and oxidizing the core structure.
  • Formation of the Oxoacetic Acid Moiety : This is accomplished through a carboxylation reaction under high pressure and temperature conditions .

The biological activity of Ethyl 2-[5-hydroxy-6-oxo...] is attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The dihydropyridine core has been shown to modulate calcium channels, which are crucial for numerous cellular processes. The piperidinyl group enhances binding affinity and specificity, while the oxoacetic acid moiety facilitates hydrogen bonding and electrostatic interactions that stabilize the compound's binding to its targets .

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Cardiovascular Diseases : Its ability to modulate calcium channels suggests a role in treating conditions like hypertension and heart failure.
  • Neurological Disorders : The compound's interaction with neurotransmitter systems could make it relevant for conditions such as anxiety or depression.
  • Enzyme Inhibition Studies : It has been utilized in studies examining enzyme inhibition, providing insights into metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds containing similar structural motifs:

  • Factor Xa Inhibition : A study on derivatives indicated that modifications in the piperidinyl structure could enhance potency against Factor Xa, a key enzyme in the coagulation cascade .
  • Anticancer Activity : Research has shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models of neurodegeneration, indicating a promising avenue for further exploration in neuropharmacology .

Q & A

Q. How to reconcile discrepancies in reported synthetic yields for similar α-oxoester derivatives?

  • Methodological Answer : Variations in yields (e.g., 40–80%) may stem from:
  • Reaction Scale : Smaller scales often have lower efficiency due to surface-area-to-volume ratios.
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery.
  • Catalyst Degradation : Palladium catalysts may deactivate under prolonged heating .

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